molecular formula C20H27N10O18P3 B1496533 Diguanosine 5 inverted exclamation marka-triphosphate CAS No. 6674-45-9

Diguanosine 5 inverted exclamation marka-triphosphate

Cat. No.: B1496533
CAS No.: 6674-45-9
M. Wt: 788.4 g/mol
InChI Key: AAXYAFFKOSNMEB-MHARETSRSA-N
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Description

Diguanosine-5’-triphosphate is a dinucleoside triphosphate, a type of organic compound where two guanosine molecules are connected via a (5’->5’)-phosphodiester linkage. This compound plays a crucial role in various biological processes, particularly in the synthesis of RNA during transcription .

Future Directions

For more detailed information, refer to the relevant peer-reviewed papers and technical documents . If you have any further inquiries, feel free to ask!

Chemical Reactions Analysis

Types of Reactions

Diguanosine-5’-triphosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include dicyclohexylcarbodiimide for phosphorylation reactions and bis-(tributylammonium) pyrophosphate for the formation of triphosphates .

Major Products

The major products formed from these reactions include guanosine 5’-diphosphate and guanosine 5’-monophosphate, depending on the specific reaction conditions .

Mechanism of Action

Diguanosine-5’-triphosphate exerts its effects primarily through its role in RNA synthesis. It serves as a substrate for RNA polymerase, which catalyzes the formation of RNA from ribonucleotides. The compound binds to the active site of the enzyme, facilitating the addition of guanosine residues to the growing RNA chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets diguanosine-5’-triphosphate apart from these similar compounds is its unique (5’->5’)-phosphodiester linkage, which is not commonly found in other nucleoside triphosphates. This unique structure allows it to participate in specific biological processes that other nucleoside triphosphates cannot .

Properties

IUPAC Name

bis[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N10O18P3/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(45-17)1-43-49(37,38)47-51(41,42)48-50(39,40)44-2-6-10(32)12(34)18(46-6)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXYAFFKOSNMEB-MHARETSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N10O18P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701155588
Record name Guanosine 5′-(tetrahydrogen triphosphate), P′′→5′-ester with guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

788.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diguanosine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001379
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6674-45-9
Record name Guanosine 5′-(tetrahydrogen triphosphate), P′′→5′-ester with guanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6674-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diguanosine triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006674459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanosine 5′-(tetrahydrogen triphosphate), P′′→5′-ester with guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diguanosine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001379
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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